N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-ethoxypropanamide
Description
N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-ethoxypropanamide is a complex organic compound that features a piperidine ring substituted with benzyl and ethyl groups
Properties
IUPAC Name |
N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-ethoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-4-20(16-21-19(23)17(3)24-5-2)11-13-22(14-12-20)15-18-9-7-6-8-10-18/h6-10,17H,4-5,11-16H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEWAGZWYNQDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)CC2=CC=CC=C2)CNC(=O)C(C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-ethoxypropanamide typically involves multiple steps. One common route starts with the preparation of 1-benzyl-4-ethylpiperidine, which is then reacted with appropriate reagents to introduce the ethoxypropanamide group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-ethoxypropanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-ethoxypropanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential therapeutic effects.
Medicine: It is investigated for its potential use in developing new drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-ethoxypropanamide involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide
- 1-benzyl-N-ethylpiperidin-4-amine
- N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine
Uniqueness
N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-ethoxypropanamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
